Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI)
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Overview
Description
Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system with an acetyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetylpyridine with furan derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the acetyl group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), enzymatic reduction with NADH-dependent alcohol dehydrogenases.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Reduction: 7-(1-Hydroxyethyl)furo[2,3-c]pyridine.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) in biological systems involves its interaction with specific molecular targets. For instance, its reduction product, 7-(1-hydroxyethyl)furo[2,3-c]pyridine, acts as a chiral building block in the synthesis of HIV reverse-transcriptase inhibitors. The compound’s effects are mediated through its interaction with enzymes and receptors involved in viral replication .
Comparison with Similar Compounds
5-Acetylfuro[2,3-c]pyridine: Another acetylated furo[2,3-c]pyridine derivative with similar chemical properties.
7-Acetyl-7-chlorofuro[2,3-c]pyridine: A chlorinated analog with distinct reactivity due to the presence of the chlorine atom.
Uniqueness: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction to form chiral alcohols with high enantiomeric excess makes it particularly valuable in asymmetric synthesis .
Properties
CAS No. |
193750-70-8 |
---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-c]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3 |
InChI Key |
QPYALIDXBZLQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
Synonyms |
Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI) |
Origin of Product |
United States |
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